molecular formula C9H12F3NO B3050158 1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene CAS No. 240121-54-4

1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene

Cat. No. B3050158
CAS RN: 240121-54-4
M. Wt: 207.19 g/mol
InChI Key: CQKRIGGJCUBDMI-UHFFFAOYSA-N
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Description

1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene, also known as N-Methylamino-2-trifluoroacetycyclohexene or NMAT, is an organic compound used in a variety of scientific applications. It is a cyclohexene derivative with a trifluoroacetyl group and an N-methyl amine group attached to the cyclohexene ring. NMAT has been studied extensively due to its unique properties and potential applications in a variety of fields, such as synthetic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

NMAT has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and cyclic peptides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, NMAT has been used in the synthesis of biochemicals, such as nucleosides and amino acids.

Mechanism of Action

The mechanism of action of NMAT is not well understood. However, it is believed that the trifluoroacetyl group may act as an electron-withdrawing group, which can facilitate the formation of new bonds. In addition, the N-methyl amine group may act as an electron-donating group, which can also facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMAT have not been extensively studied. However, it has been shown to have some effects on enzymes. In one study, NMAT was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, NMAT has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

NMAT has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, NMAT has some limitations. It is toxic and can be irritating to the skin, eyes, and respiratory tract. In addition, it can react with water and other substances, which can cause contamination of the laboratory environment.

Future Directions

There are a variety of potential future directions for NMAT research. One potential direction is to further investigate its biochemical and physiological effects. In addition, NMAT could be further studied for its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to explore the mechanism of action of NMAT and to develop new synthetic methods for its production. Finally, NMAT could be studied for its potential use as a catalyst in organic reactions.

properties

IUPAC Name

2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c1-13-7-5-3-2-4-6(7)8(14)9(10,11)12/h13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRIGGJCUBDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CCCC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572375
Record name 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene

CAS RN

240121-54-4
Record name 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene
Reactant of Route 2
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene
Reactant of Route 3
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene
Reactant of Route 4
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene
Reactant of Route 5
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene
Reactant of Route 6
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene

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